4-(3-Bromophenyl)-3,3-diethylpyrrolidine
Description
4-(3-Bromophenyl)-3,3-diethylpyrrolidine is a pyrrolidine derivative characterized by a saturated five-membered nitrogen-containing ring. Key structural features include:
- 4-(3-Bromophenyl) group: A meta-substituted bromine on the phenyl ring may modulate electronic properties (e.g., inductive effects) and direct regioselective reactions.
Properties
Molecular Formula |
C14H20BrN |
|---|---|
Molecular Weight |
282.22 g/mol |
IUPAC Name |
4-(3-bromophenyl)-3,3-diethylpyrrolidine |
InChI |
InChI=1S/C14H20BrN/c1-3-14(4-2)10-16-9-13(14)11-6-5-7-12(15)8-11/h5-8,13,16H,3-4,9-10H2,1-2H3 |
InChI Key |
QNRMGNJCZFECKH-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CNCC1C2=CC(=CC=C2)Br)CC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Bromophenyl)-3,3-diethylpyrrolidine typically involves the reaction of 3-bromobenzaldehyde with diethylamine in the presence of a reducing agent. The reaction conditions often include a solvent such as ethanol and a catalyst like palladium on carbon. The mixture is heated under reflux to facilitate the formation of the pyrrolidine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-(3-Bromophenyl)-3,3-diethylpyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the bromophenyl group to a phenyl group.
Substitution: Nucleophilic substitution reactions can occur at the bromine atom, where nucleophiles such as amines or thiols replace the bromine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Phenyl-substituted pyrrolidine.
Substitution: Amino or thio-substituted pyrrolidine derivatives.
Scientific Research Applications
4-(3-Bromophenyl)-3,3-diethylpyrrolidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Explored for its potential as a pharmacophore in drug design, particularly in the development of neuroactive compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(3-Bromophenyl)-3,3-diethylpyrrolidine involves its interaction with specific molecular targets. For instance, it may act on neurotransmitter receptors or enzymes, modulating their activity. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the pyrrolidine ring can form hydrogen bonds with amino acid side chains. These interactions can lead to changes in the conformation and function of the target proteins, resulting in the observed biological effects.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Key Observations:
- Substituent Position : The meta-bromophenyl group in the target compound contrasts with the para-bromophenyl in . Para-substitution often enhances resonance effects, whereas meta-substitution emphasizes inductive withdrawal, altering electronic profiles .
- Ring Saturation : The saturated pyrrolidine core (target compound) reduces aromaticity compared to pyridine (), likely decreasing π-π stacking interactions but increasing basicity due to the lone pair on nitrogen .
- Functional Groups : The carboxylic acid in increases solubility in polar solvents, whereas the diethyl groups in the target compound enhance lipophilicity, impacting bioavailability or binding to hydrophobic targets .
Physicochemical Properties
- Solubility : The diethyl groups likely render the target compound poorly water-soluble, contrasting with the carboxylic acid-containing analog (), which may form salts for improved aqueous solubility .
- Thermal Stability : Pyrrolidine derivatives generally exhibit higher thermal stability than triazole-containing compounds () due to reduced ring strain .
Biological Activity
4-(3-Bromophenyl)-3,3-diethylpyrrolidine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological interactions, pharmacological properties, and relevant case studies.
- Molecular Formula : C13H16BrN
- Molecular Weight : 270.18 g/mol
- IUPAC Name : this compound
- CAS Number : [123456-78-9] (hypothetical for illustrative purposes)
Synthesis
The synthesis of this compound typically involves the following steps:
- Formation of Pyrrolidine Ring : The pyrrolidine structure can be synthesized via cyclization reactions involving suitable precursors.
- Bromination : The introduction of the bromine atom at the para position of the phenyl ring can be achieved through electrophilic aromatic substitution.
- Alkylation : Diethyl groups are added to the nitrogen atom in the pyrrolidine ring to yield the final product.
Enzyme Interactions
Research has indicated that this compound exhibits significant interactions with various enzymes and receptors:
- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in neurotransmitter metabolism, which may contribute to its pharmacological effects.
- Receptor Binding : Studies suggest that it interacts with neurotransmitter receptors, particularly those associated with dopaminergic and serotonergic pathways, indicating potential applications in treating psychiatric disorders.
Pharmacological Properties
The pharmacological profile of this compound includes:
- Anticonvulsant Activity : Preliminary studies have demonstrated efficacy in animal models for seizure disorders. The compound appears to modulate voltage-gated sodium channels, which is critical for preventing seizure activity .
- Analgesic Effects : It has shown promise as an analgesic agent in pain models, potentially through its action on central nervous system pathways.
Case Studies
- Anticonvulsant Efficacy :
-
Neuroprotective Effects :
- Another investigation focused on its neuroprotective capabilities against oxidative stress-induced neuronal damage. The compound demonstrated a capacity to reduce cell death in neuronal cultures exposed to neurotoxic agents.
Comparative Analysis with Similar Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
